molecular formula C11H10BrF2NO3S B1447762 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one CAS No. 1704065-66-6

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one

Cat. No.: B1447762
CAS No.: 1704065-66-6
M. Wt: 354.17 g/mol
InChI Key: UCCADJRXAOYPEV-UHFFFAOYSA-N
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Description

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one is a synthetic organic compound with the molecular formula C11H10BrF2NO3S. It is characterized by the presence of a piperidinone ring substituted with a 2-bromo-4,5-difluorophenylsulfonyl group.

Preparation Methods

The synthesis of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The substitution of hydrogen atoms with fluorine atoms on the aromatic ring.

    Piperidinone Formation: The formation of the piperidinone ring through cyclization reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form strong interactions with protein targets, leading to modulation of their activity. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one include:

    1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidine: Lacks the carbonyl group present in the piperidinone ring.

    1-((2-Chloro-4,5-difluorophenyl)sulfonyl)piperidin-4-one: Substitutes the bromine atom with a chlorine atom.

    1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidin-4-one: Contains a pyrrolidinone ring instead of a piperidinone ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-(2-bromo-4,5-difluorophenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2NO3S/c12-8-5-9(13)10(14)6-11(8)19(17,18)15-3-1-7(16)2-4-15/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCADJRXAOYPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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